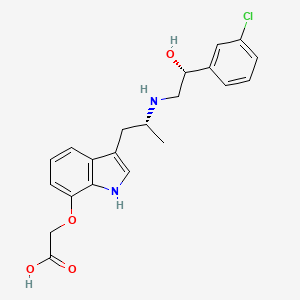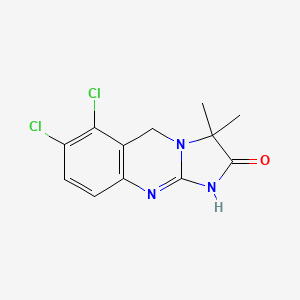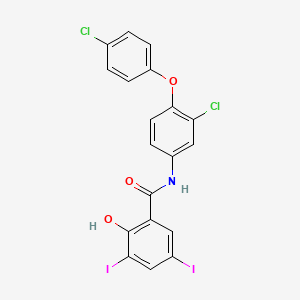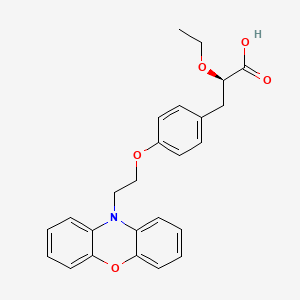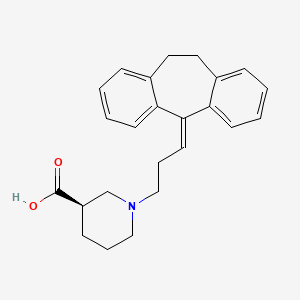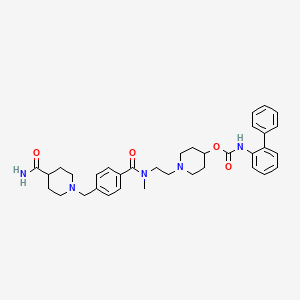
Revefenacina
Descripción general
Descripción
Revefenacina, comercializada bajo el nombre de marca Yupelri, es un medicamento utilizado principalmente para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC). Es un antagonista muscarínico de acción prolongada que se administra por inhalación. This compound fue desarrollada por Theravance Biopharma y es comercializada por Mylan. Fue aprobada para su uso en los Estados Unidos en 2018 .
Aplicaciones Científicas De Investigación
Revefenacina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los antagonistas muscarínicos de acción prolongada.
Biología: this compound se utiliza en estudios biológicos para comprender su interacción con los receptores muscarínicos.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la EPOC y otros trastornos respiratorios.
Industria: this compound se utiliza en la industria farmacéutica para el desarrollo de terapias de inhalación.
Mecanismo De Acción
Revefenacina ejerce sus efectos actuando como un antagonista muscarínico de acción prolongada. Inhibe de forma competitiva y reversible la acción de la acetilcolina en los receptores muscarínicos, particularmente los receptores M3 en el músculo liso bronquial. Esta inhibición conduce a la broncodilatación, lo que ayuda a aliviar los síntomas de la EPOC. El compuesto tiene una alta afinidad por los receptores muscarínicos y se disocia lentamente, proporcionando un efecto broncodilatador sostenido .
Análisis Bioquímico
Biochemical Properties
Revefenacin is a long-acting muscarinic antagonist which competitively and reversibly inhibits the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle, causing bronchodilation . The labile primary amide in the structure produces a “soft-drug” site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions .
Cellular Effects
Revefenacin has been reported to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, revefenacin demonstrated to be of a long duration of action and low systemic exposure in patients with COPD .
Molecular Mechanism
Revefenacin exerts its effects at the molecular level by competitively and reversibly inhibiting the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle . This inhibition leads to bronchodilation, providing relief for patients with COPD .
Temporal Effects in Laboratory Settings
Revefenacin has been shown to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, it demonstrated a long duration of action and low systemic exposure in patients with COPD
Metabolic Pathways
Revefenacin presents a high metabolic liability producing a rapid metabolic turnover after being distributed from the lung . This metabolic process is done primarily via enzymatic hydrolysis via CYP2D6 to its major hydrolytic metabolite THRX-195518 .
Transport and Distribution
After intravenous administration of Revefenacin, the reported volume of distribution is 218 L which suggests an extensive distribution to the tissues
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Revefenacina implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. El proceso incluye la formación de una estructura de carbamato de bifenilo, que es una característica clave del compuesto. La ruta sintética generalmente implica los siguientes pasos:
- Formación del núcleo de bifenilo.
- Introducción del grupo carbamato.
- Formación de la amina terciaria.
Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, presión y pH durante la reacción. El proceso también implica pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Revefenacina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo amina terciaria.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbamato.
Sustitución: Las reacciones de sustitución pueden tener lugar en el núcleo de bifenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de N-óxidos, mientras que la reducción puede resultar en la formación de aminas secundarias .
Comparación Con Compuestos Similares
Revefenacina es única entre los antagonistas muscarínicos de acción prolongada debido a su dosificación una vez al día y su administración nebulizada. Los compuestos similares incluyen:
Tiotropio: Otro antagonista muscarínico de acción prolongada utilizado para la EPOC, pero se administra a través de un inhalador de polvo seco.
Glicopirrolato: Un compuesto de amonio cuaternario utilizado para la EPOC, pero tiene una estructura química y un perfil farmacocinético diferentes.
La estructura única de this compound y su larga vida media de disociación del receptor M3 le permiten producir broncodilatación sostenida con menos efectos secundarios antimuscarínicos .
Propiedades
IUPAC Name |
[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWDCIFZSGNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027775 | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
< 1 mg/ml | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine. | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864750-70-9 | |
| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revefenacin [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVEFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Revefenacin?
A1: Revefenacin is a long-acting muscarinic antagonist (LAMA). It exerts its bronchodilatory effect by competitively binding to muscarinic receptors, primarily the M3 subtype, in the airways. [, , , ] This binding prevents acetylcholine, the endogenous agonist, from activating these receptors, thereby inhibiting bronchoconstriction. [, , ]
Q2: How does Revefenacin's kinetic selectivity for the M3 receptor contribute to its therapeutic profile?
A2: Revefenacin demonstrates slower dissociation from the M3 receptor compared to the M2 receptor, resulting in kinetic selectivity for M3. [] This selectivity is advantageous as M3 receptors are predominantly found in airway smooth muscle, making Revefenacin's bronchodilatory effect more targeted and potentially minimizing systemic anticholinergic side effects associated with M2 receptor antagonism. [, , ]
Q3: What are the downstream effects of Revefenacin binding to M3 receptors in the airways?
A3: By blocking acetylcholine's action on M3 receptors, Revefenacin inhibits smooth muscle contraction in the airways, leading to bronchodilation. [, , , ] This bronchodilation results in increased airflow and reduced airway resistance, improving lung function in patients with chronic obstructive pulmonary disease (COPD). [, , , , ]
Q4: What is the molecular structure of Revefenacin?
A4: Revefenacin possesses a unique biphenyl carbamate tertiary amine structure. [] This structure differs from the quaternary amine structure common to many previously approved LAMAs. []
Q5: Has the compatibility of Revefenacin with other drugs been investigated?
A5: Yes, a study assessed the physicochemical compatibility of Revefenacin inhalation solution with Formoterol Fumarate inhalation solution. [] This study demonstrated the stability of the mixture for up to 25 hours at room temperature, supporting the potential for co-administration of these two drugs in clinical settings. []
Q6: What is the absorption profile of Revefenacin?
A6: Revefenacin exhibits low absolute bioavailability (2.8%) after oral administration. [] This low bioavailability is attributed to extensive first-pass metabolism and is consistent with its intended route of administration via nebulization. [, ]
Q7: How is Revefenacin metabolized?
A7: The primary metabolic pathway for Revefenacin is hydrolysis to its major metabolite, THRX-195518 (M2). [] Both Revefenacin and THRX-195518 undergo hepatic-biliary and fecal elimination, with negligible renal excretion. []
Q8: Does the metabolite THRX-195518 contribute significantly to Revefenacin's pharmacological activity?
A8: THRX-195518 exhibits a 10-fold lower binding affinity for the M3 receptor compared to Revefenacin. [] Receptor occupancy analysis suggests that THRX-195518's contribution to systemic pharmacology is minimal after inhaled Revefenacin administration. []
Q9: Does renal or hepatic impairment affect Revefenacin's pharmacokinetics?
A9: While systemic exposure to Revefenacin increased modestly in subjects with severe renal impairment, it remained similar between subjects with moderate hepatic impairment and those with normal hepatic function. [, ] The observed increase in plasma exposure to THRX-195518 in individuals with severe renal or moderate hepatic impairment is not expected to be clinically significant given its low antimuscarinic potency, minimal systemic levels after inhaled Revefenacin administration, and favorable safety profile. []
Q10: What preclinical studies were conducted to evaluate Revefenacin's pharmacological activity?
A10: Preclinical studies using isolated airway tissues from rats, guinea pigs, and humans demonstrated that Revefenacin potently antagonizes muscarinic receptor-mediated contractile responses. [] These antagonistic effects were slow to reverse, supporting the long duration of action observed in clinical trials. []
Q11: What were the primary endpoints in the phase 3 clinical trials evaluating Revefenacin's efficacy in COPD patients?
A11: The primary endpoint in the replicate 12-week phase 3 trials (NCT02459080, NCT02512510) was the change from baseline in trough forced expiratory volume in one second (FEV1) at Day 85. [, ] Secondary endpoints included the change in peak FEV1 from baseline to Day 1. []
Q12: What were the key findings regarding Revefenacin's efficacy in these phase 3 trials?
A12: Both the 88 μg and 175 μg doses of Revefenacin demonstrated statistically significant improvements in trough FEV1 compared to placebo at Day 85. [, ] Pooled data analysis also showed significant improvements in peak FEV1 for both doses compared to placebo. []
Q13: Did Revefenacin demonstrate efficacy in COPD patients with different levels of disease severity?
A13: Subgroup analyses of the phase 3 trials indicated that Revefenacin improved lung function in COPD patients across different levels of disease severity, including those with more severe airflow obstruction. [, , , , ]
Q14: Did Revefenacin demonstrate efficacy in COPD patients already receiving other therapies?
A14: Revefenacin demonstrated efficacy in patients both with and without concomitant use of long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS). [, , ] Improvements in lung function and health outcomes were observed regardless of concomitant therapy. []
Q15: What is the safety profile of Revefenacin based on clinical trial data?
A15: Revefenacin was generally well-tolerated in clinical trials, with a low incidence of systemic anticholinergic adverse events. [, , , , ] The most common adverse events reported were generally mild and similar to those observed with placebo, including worsening COPD, cough, headache, and nasopharyngitis. [, , ] No evidence of an increased risk of major cardiovascular events was observed. [, ]
Q16: What is the rationale for delivering Revefenacin via nebulization?
A16: Nebulized delivery offers several advantages for COPD patients who may have difficulty using other inhaler devices. [, , , ] Nebulizers do not require the same level of inspiratory flow as dry powder inhalers, making them suitable for patients with severe airflow obstruction or those who have difficulty coordinating inhalation. [, , , , ] This method of administration also allows for more efficient drug delivery to the lungs, particularly in patients with poor inhaler technique. []
Q17: How does the lung deposition of Revefenacin delivered via nebulizer compare to that of other inhaled LAMAs?
A17: A study using functional respiratory imaging (FRI) demonstrated more efficient intrathoracic and peripheral deposition for Revefenacin delivered via a standard jet nebulizer compared to Tiotropium delivered via HandiHaler® DPI in patients with COPD. [] This finding suggests that nebulized Revefenacin may be more effective in reaching the smaller airways, potentially leading to better bronchodilation. []
Q18: Has the impact of Revefenacin on patient-reported outcomes been evaluated?
A18: Yes, clinical trials have assessed the impact of Revefenacin on various patient-reported outcomes, including health status and dyspnea. [, , , ] Significant improvements in health status, as measured by the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), were observed in Revefenacin-treated patients compared to placebo. [, , , ]
Q19: Have any studies examined the cost-effectiveness of Revefenacin compared to other COPD treatments?
A19: Yes, at least one study (EE538) has been conducted to assess the cost-utility of Revefenacin compared to Tiotropium in the treatment and management of COPD. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


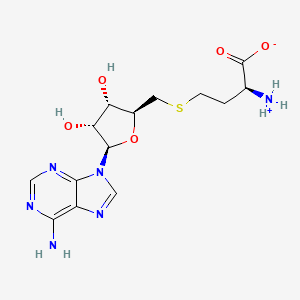
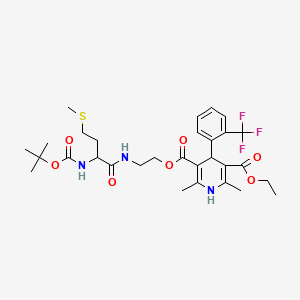
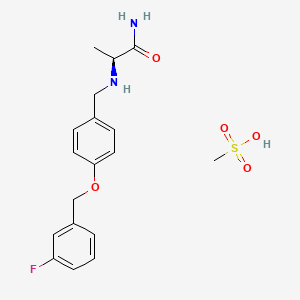
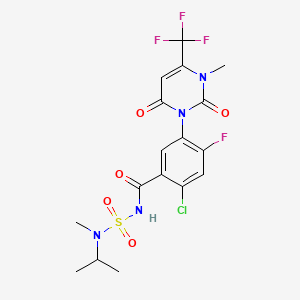
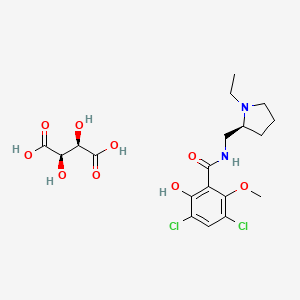

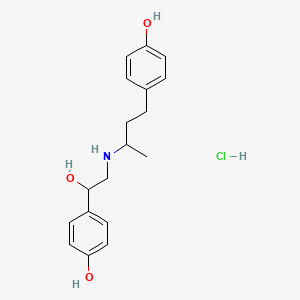
![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)
![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)
